Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Overview
Description
JWH 018-d9, also known as 1-naphthalenyl [1-(pentyl-2,2,3,3,4,4,5,5,5-d9)-1H-indol-3-yl]-methanone, is a synthetic cannabinoid. It is a deuterated analog of JWH 018, which means it has been modified to include deuterium atoms. This compound is primarily used as an analytical reference material for the quantification of JWH 018 in various samples . JWH 018-d9 is categorized as a synthetic cannabinoid and has been found in herbal blends like Spice/K2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018-d9 involves the incorporation of deuterium atoms into the JWH 018 molecule. The general synthetic route includes the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base. The deuterium atoms are introduced through the use of deuterated reagents, such as deuterated solvents or deuterated starting materials .
Industrial Production Methods
Industrial production of JWH 018-d9 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
JWH 018-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced alcohol derivatives, and substituted indole compounds .
Scientific Research Applications
JWH 018-d9 is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
JWH 018-d9 exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of JWH 018-d9 to these receptors leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
JWH 018-d9 is similar to other synthetic cannabinoids such as JWH 018, JWH 073, and AM-2201. it is unique due to the incorporation of deuterium atoms, which makes it useful as an internal standard in analytical studies . The following table highlights the similarities and differences:
Compound | Structure | Receptor Affinity (CB1) | Receptor Affinity (CB2) |
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JWH 018 | 1-naphthalenyl (1-pentyl-1H-indol-3-yl) | High | High |
JWH 018-d9 | Deuterated analog of JWH 018 | High | High |
JWH 073 | 1-naphthalenyl (1-butyl-1H-indol-3-yl) | Moderate | Moderate |
AM-2201 | 1-(5-fluoropentyl)-3-(1-naphthoyl)indole | Very High | Very High |
Conclusion
JWH 018-d9 is a valuable compound in scientific research due to its role as an analytical reference standard. Its unique deuterated structure allows for precise quantification of JWH 018 in various samples. The compound undergoes various chemical reactions and has significant applications in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds provides insights into its pharmacological effects and potential health risks.
Properties
IUPAC Name |
naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNLPKCAXICMBW-WRMMWXQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016392 | |
Record name | JWH 018-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415744-44-3 | |
Record name | JWH 018-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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